Decanamide

Description

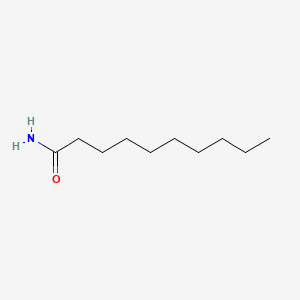

Structure

3D Structure

Properties

IUPAC Name |

decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTWLYPCGCUWQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801022380, DTXSID80867310 | |

| Record name | Amides, C10-16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2319-29-1, 67700-97-4 | |

| Record name | Decanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2319-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002319291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amides, C10-16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067700974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amides, C10-16 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amides, C10-16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decan-1-amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amides, C10-16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1468ZF07R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to N,N-Dimethyldecanamide: Properties, Applications, and Experimental Protocols

Abstract

N,N-dimethyldecanamide, a versatile N,N-dialkylamide, has garnered significant attention across diverse scientific and industrial domains. Its unique physicochemical properties, including its excellent solvency, surfactant capabilities, and ability to modulate biological barriers, have positioned it as a valuable excipient in pharmaceutical formulations, a potent solvent in agricultural products, and a key intermediate in chemical synthesis. This technical guide provides a comprehensive overview of N,N-dimethyldecanamide, delving into its core properties, exploring its multifaceted applications with a focus on drug development, and presenting detailed experimental protocols for its synthesis, analysis, and formulation. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals seeking to leverage the full potential of this remarkable molecule.

Introduction: Unveiling the Potential of N,N-Dimethyldecanamide

N,N-dimethyldecanamide (DMDA) is a fatty acid amide characterized by a ten-carbon alkyl chain attached to a dimethylated amide group. This amphiphilic structure, possessing both a hydrophobic tail and a polar head group, is the cornerstone of its diverse functionalities. It is typically a colorless to pale yellow liquid at room temperature, exhibiting a relatively high boiling point and low volatility.[1][2]

The primary impetus for this guide is the growing recognition of DMDA's utility in sophisticated applications, particularly in the pharmaceutical sciences. Its role extends beyond that of a simple solvent; it acts as a penetration enhancer for topical and transdermal drug delivery, a solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs), and a critical component in the formation of microemulsions and other advanced drug delivery systems.[3][4] Understanding the nuances of its properties and the causality behind its performance is paramount for its effective and innovative application.

Physicochemical Properties: A Foundation for Functionality

A thorough understanding of the physical and chemical properties of N,N-dimethyldecanamide is crucial for its appropriate application and for predicting its behavior in various systems.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₂₅NO | [5] |

| Molecular Weight | 199.34 g/mol | [5] |

| CAS Number | 14433-76-2 | [5] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 259.6 °C at 760 mmHg | [6] |

| Melting Point | -40 °C | [5] |

| Density | 0.862 g/cm³ | [6] |

| Flash Point | 97.1 °C | [6] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [1] |

| LogP (Octanol-Water Partition Coefficient) | 3.21530 | [6] |

Table 1: Key Physicochemical Properties of N,N-Dimethyldecanamide

The long hydrocarbon chain imparts lipophilicity, enabling DMDA to interact with and dissolve nonpolar substances, while the polar amide group provides a degree of hydrophilicity and allows for hydrogen bonding. This dual nature is fundamental to its surfactant properties and its ability to act as a bridge between oil and water phases.[1]

Core Applications: From Laboratory to Market

The versatility of N,N-dimethyldecanamide has led to its adoption in a wide range of applications.

Pharmaceutical Formulations: A Multifaceted Excipient

In the realm of drug development, DMDA's utility is particularly pronounced.

A significant challenge in topical and transdermal drug delivery is overcoming the barrier function of the stratum corneum, the outermost layer of the skin. N,N-dialkylamides, including DMDA, have been investigated as penetration enhancers.[7] The proposed mechanism of action involves the disruption of the highly ordered lipid lamellae within the stratum corneum, thereby increasing the fluidity of the lipid bilayers and enhancing the diffusion of drug molecules through the skin.[8] This fluidization effect reduces the diffusional resistance of the intercellular lipid domains.[9]

Causality Behind the Choice: The amphiphilic nature of DMDA allows it to intercalate into the lipid bilayers of the stratum corneum. The bulky dimethylamide head group disrupts the tight packing of the lipid chains, creating more "free volume" and lowering the energy barrier for drug permeation. This mechanism is particularly effective for delivering both lipophilic and, to some extent, hydrophilic drugs that would otherwise have poor skin penetration.

A large proportion of new chemical entities exhibit poor aqueous solubility, which is a major hurdle to their formulation and bioavailability.[10][11] N,N-dimethyldecanamide's excellent solvency for a wide range of organic molecules makes it a valuable tool for solubilizing these challenging APIs.[3] For instance, it has been explored for the solubilization of drugs like itraconazole, a notoriously poorly soluble antifungal agent.[2][12]

Self-Validating System: A successful solubilization strategy using DMDA can be readily validated by measuring the increase in the drug's apparent solubility in the formulation compared to its intrinsic aqueous solubility. This can be quantified using standard analytical techniques such as HPLC.

Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant, often in combination with a cosurfactant.[13][14] These systems are of great interest for drug delivery due to their ability to enhance the solubilization and permeation of drugs.[9] N,N-dimethyldecanamide can function as a cosurfactant or part of the oil phase in microemulsion formulations, contributing to the stability and drug-loading capacity of the system. For example, microemulsions have been successfully developed for the transdermal delivery of diclofenac, a nonsteroidal anti-inflammatory drug.[8][13][14][15]

Caption: Structure of a microemulsion system for drug delivery.

Agrochemical Formulations

N,N-dimethyldecanamide serves as a highly effective solvent and adjuvant in agricultural formulations.[16] It is particularly adept at dissolving a wide range of active ingredients, including fungicides and pesticides, enhancing their stability and efficacy in various formulation types such as emulsifiable concentrates (EC) and microemulsions (ME).[7]

Chemical Synthesis

Due to its excellent solvency and relatively high boiling point, DMDA is used as a reaction solvent and as an intermediate in organic synthesis.[3][7] It serves as a precursor for the synthesis of various surfactants, such as quaternary ammonium salts and amine oxides.[17]

Experimental Protocols

The following protocols are provided as a guide for researchers. Adherence to standard laboratory safety procedures is mandatory.

Synthesis of N,N-Dimethyldecanamide from Decanoyl Chloride

This protocol describes a common laboratory-scale synthesis of N,N-dimethyldecanamide.[5]

Materials:

-

Decanoyl chloride

-

Dimethylamine (40% solution in water)

-

Triethylamine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve decanoyl chloride in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of dimethylamine and triethylamine in dichloromethane to the cooled solution via the addition funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude N,N-dimethyldecanamide by vacuum distillation.

Caption: Workflow for the synthesis of N,N-dimethyldecanamide.

Determination of Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental property of surfactants. It can be determined by various methods, including surface tensiometry, conductivity measurements, and fluorescence spectroscopy.[1][11][17][18][19][20] Surface tensiometry is a direct and widely used method.[21]

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached, the surface becomes saturated with surfactant molecules, and any additional surfactant molecules form micelles in the bulk solution. At this point, the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is determined as the point of inflection in the plot of surface tension versus the logarithm of the surfactant concentration.[1]

Procedure (using a Du Noüy ring or Wilhelmy plate tensiometer):

-

Prepare a series of aqueous solutions of N,N-dimethyldecanamide with varying concentrations.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of each solution, ensuring the temperature is kept constant.

-

Plot the surface tension as a function of the logarithm of the N,N-dimethyldecanamide concentration.

-

The CMC is the concentration at which the sharp decrease in surface tension levels off.

Quantification of N,N-Dimethyldecanamide in Biological Matrices by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of small molecules in complex matrices like plasma.[16][22][23]

Sample Preparation (Liquid-Liquid Extraction):

-

To a plasma sample, add an internal standard (e.g., a deuterated analog of N,N-dimethyldecanamide).

-

Add a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

-

Vortex vigorously to extract the analyte and internal standard into the organic phase.

-

Centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of a suitable solvent for GC-MS analysis.

GC-MS Parameters (Illustrative):

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless.

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), ramp to a high temperature (e.g., 280 °C).

-

MS Detection: Electron Ionization (EI) with Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of N,N-dimethyldecanamide and the internal standard.

Data Analysis:

Construct a calibration curve by analyzing standards of known concentrations. Quantify the amount of N,N-dimethyldecanamide in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Toxicological and Environmental Considerations

While N,N-dimethyldecanamide offers numerous benefits, a responsible approach to its use necessitates an understanding of its toxicological and environmental profile.

Toxicological Profile

N,N-dimethyldecanamide is reported to be a skin and eye irritant.[14][24] Acute toxicity data on surrogate chemicals suggest low oral acute toxicity.[4] As with any chemical, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.[14]

Environmental Fate and Biodegradability

Studies on structurally similar N,N-dialkylamides suggest that they are readily biodegradable.[25] The degradation of long-chain fatty acid amides in aerobic conditions is expected to proceed via hydrolysis of the amide bond to yield the corresponding fatty acid and dimethylamine, both of which can be further metabolized by microorganisms.[3] The fatty acid can enter the β-oxidation pathway.[26][27][28]

Caption: Proposed aerobic biodegradation pathway of N,N-dimethyldecanamide.

Conclusion

N,N-dimethyldecanamide is a molecule of significant scientific and industrial interest, with a profile that makes it particularly attractive for advanced applications in drug development. Its dual functionality as a potent solvent and a surfactant, coupled with its ability to enhance the permeation of drugs through biological barriers, provides a powerful tool for formulators. This guide has sought to provide a comprehensive and technically detailed overview of N,N-dimethyldecanamide, from its fundamental properties to practical experimental protocols. As research continues to uncover new applications and a deeper understanding of its mechanisms of action, the importance of this versatile amide is set to grow.

References

-

LookChem. N,N-Dimethyldecanamide: Properties, Synthesis, and Applications. [Link]

-

ZXCHEM. N,N-Dimethyl Decanamide of China Manufacturer. [Link]

-

Windheuser, J. J., et al. (1982). The use of N,N-diethyl-m-toluamide to enhance dermal and transdermal delivery of drugs. Journal of Pharmaceutical Sciences, 71(11), 1211–1213. [Link]

-

Cho, Y. H., & Kim, J. H. (2004). Transdermal delivery of diclofenac using microemulsions. Journal of Pharmaceutical Sciences, 93(3), 635-643. [Link]

-

AAPharmaSyn. Solvents for Solid Phase Peptide Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring N,N-Dimethyldecanamide: From Synthesis to Diverse Applications. [Link]

-

Tsikas, D., et al. (2007). Accurate quantification of dimethylamine (DMA) in human plasma and serum by GC-MS and GC-tandem MS as pentafluorobenzamide derivative in the positive-ion chemical ionization mode. Journal of Chromatography B, 851(1-2), 299-307. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of N,N-Dimethyl Decanamide in Enhancing Pharmaceutical Synthesis. [Link]

-

National Toxicology Program. (1999). N,N-Diethyl-m-toluamide (DEET). [Link]

-

Prajapati, S. K., et al. (2013). Formulation and evaluation of microemulsion-based hydrogel for topical delivery. Asian Journal of Pharmaceutics, 7(1), 28. [Link]

-

U.S. Environmental Protection Agency. (2016). N,N-dimethyldodecanamide; Exemption from the Requirement of a Tolerance. [Link]

-

ResearchGate. Transdermal delivery of diclofenac using microemulsion. [Link]

-

ChemRxiv. Solubilization of Itraconazole by Surfactants and Phospholipid-Surfactant Mixtures: Interplay of Amphiphile Structure, pH and Electrostatic Interactions. [Link]

-

PubMed Central. Novel Long-Chain Fatty Acid (LCFA)-Degrading Bacteria and Pathways in Anaerobic Digestion Promoted by Hydrochar as Revealed by Genome-Centric Metatranscriptomics Analysis. [Link]

-

Agilent. Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]

-

Biotage. Green solvents for solid phase peptide synthesis. [Link]

-

MDPI. Improve Solubility and Develop Personalized Itraconazole Dosages via Forming Amorphous Solid Dispersions with Hydrophilic Polymers Utilizing HME and 3D Printing Technologies. [Link]

-

National Center for Biotechnology Information. TOXICOLOGICAL PROFILE FOR DEET (N,N-DIETHYL-META-TOLUAMIDE) - REFERENCES. [Link]

-

PubMed. Use of GC/MS/SIM for rapid determination of plasma levels of o,p'-DDD, o,p'-DDE and o,p'-DDA. [Link]

-

MDPI. Beneath the Skin: A Review of Current Trends and Future Prospects of Transdermal Drug Delivery Systems. [Link]

-

CORE. Anaerobic Biodegradation of Long Chain Fatty Acids. [Link]

-

ResearchGate. Anaerobic biodegradation of oleic and palmitic acids: Evidence of mass transfer limitations caused by long chain fatty acid accumulation onto the anaerobic sludge. [Link]

-

Biolin Scientific. Critical Micelle Concentration | Measurements. [Link]

-

CPAChem. Safety data sheet. [Link]

- Google Patents. Preparation method for catalyst for N,N-dimethyl-caprylamide/decanamide.

-

PubMed. Solubilization and determination of solution thermodynamic properties of itraconazole in different solvents at different temperatures. [Link]

-

PubMed Central. Transdermal Drug Delivery Systems: Methods for Enhancing Skin Permeability and Their Evaluation. [Link]

-

ResearchGate. Development of Determining the Critical Micelle Concentration of Surfactants by Simple and Fast Titration Method. [Link]

-

LookChem. N,N-Dimethyldecanamide. [Link]

-

ScholarWorks. Investigation of Deconvolution Approaches in GC-MS Metabolomics Studies. [Link]

-

Longdom Publishing. Penetration Enhancement Techniques. [Link]

-

Journal of Drug Delivery and Therapeutics. SOLUBILITY ENHANCEMENT OF POOR WATER SOLUBLE DRUGS BY SOLID DISPERSION: A REVIEW. [Link]

-

Research Journal of Pharmacy and Technology. The Structure of Skin and Transdermal Drug Delivery System- A Review. [Link]

-

YouTube. Determination of Critical Micelle Concentration (CMC) by Conductivity [Surface and Colloid Science]. [Link]

-

ResearchGate. Microemulsion System for Transdermal Delivery of Diclofenac Sodium for Bioavailability Enhancement. [Link]

-

ResearchGate. Advances in Solid-Phase Peptide Synthesis in Aqueous Media (ASPPS). [Link]

-

Cambridge Open Engage. Solubilization of Itraconazole by Surfactants and Phospholipid-Surfactant Mixtures: Interplay of Amphiphile Structure, pH and Electrostatic Interactions. [Link]

-

ResearchGate. Transdermal Drug Delivery:Overcoming The Skin's Barrier Function. [Link]

-

SciSpace. Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. [Link]

-

Organic Syntheses. Phenanthro[9,10-b]oxirene, 1a,9b-dihydro. [Link]

Sources

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. teamaquafix.com [teamaquafix.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. lookchem.com [lookchem.com]

- 7. N,N-Dimethyl Decanamide of China Manufacturer [zxchem.com]

- 8. Transdermal delivery of diclofenac sodium through rat skin from various formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US7098351B2 - Process for the production of fatty acid amides - Google Patents [patents.google.com]

- 11. youtube.com [youtube.com]

- 12. Solubilization and determination of solution thermodynamic properties of itraconazole in different solvents at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Transdermal delivery of diclofenac using microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jsirjournal.com [jsirjournal.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

- 19. researchgate.net [researchgate.net]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. mdpi.com [mdpi.com]

- 22. Accurate quantification of dimethylamine (DMA) in human plasma and serum by GC-MS and GC-tandem MS as pentafluorobenzamide derivative in the positive-ion chemical ionization mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Use of GC/MS/SIM for rapid determination of plasma levels of o,p'-DDD, o,p'-DDE and o,p'-DDA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. N-Butylpyrrolidinone is an equally good solvent as N,N-dimethylformamide for microwave assisted solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Novel Long-Chain Fatty Acid (LCFA)-Degrading Bacteria and Pathways in Anaerobic Digestion Promoted by Hydrochar as Revealed by Genome-Centric Metatranscriptomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. files01.core.ac.uk [files01.core.ac.uk]

- 28. researchgate.net [researchgate.net]

Decanamide Solubility in Organic Solvents: A Technical Characterization Guide

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of Decanamide (Capramide). It is structured for application scientists and formulation engineers requiring rigorous data and validated protocols.[1]

Executive Summary & Chemical Profile

Decanamide (CAS: 2319-29-1) is a primary fatty acid amide (

Unlike short-chain amides, Decanamide exhibits Class II/IV behavior (low water solubility) in biopharmaceutical classification contexts.[1] Its dissolution is entropy-driven in non-polar solvents and enthalpy-driven in polar protic solvents.[1]

Physicochemical Anchors[3]

-

Melting Point (

): 371.15 K (98 °C)[1] -

Enthalpy of Fusion (

): ~21.1 kJ/mol[1] -

LogP (Octanol/Water): 3.4 (Lipophilic)[1]

Thermodynamics of Dissolution

To optimize formulation, one must understand the thermodynamic barrier to solvation. The solubility of Decanamide deviates from ideality due to the strong intermolecular hydrogen bonding of the primary amide group (

Ideal Solubility Modeling

Before experimental determination, we establish the Ideal Solubility (

Table 1: Calculated Ideal Solubility of Decanamide (Theoretical Baseline)

| Temperature (K) | Temperature (°C) | Ideal Mole Fraction (

Note: Actual solubility in polar solvents (Ethanol, Methanol) will approach these values but remain lower due to the activity coefficient (

). In non-polar solvents (Hexane), solubility will be significantly lower.[1]

Solvent Screening & Solubility Profile

Based on the "like dissolves like" principle and the Hansen Solubility Parameters (HSP), Decanamide shows the following solubility hierarchy. This ranking guides solvent selection for recrystallization or liquid formulation.[1]

Solubility Hierarchy (Descending Order)

-

Chloroform / DCM: High solubility.[1] The solvent disrupts amide-amide H-bonds effectively.[1]

-

Ethanol / Methanol: Moderate to High.[1] Solubility increases exponentially with temperature (Apelblat behavior).[1]

-

Ethyl Acetate: Moderate.[1] Good for recrystallization (high

solubility differential).[1] -

Toluene: Low to Moderate.

-

Water: Insoluble (< 0.1 g/L).[1]

Experimental Protocol: Determination of Solubility

Objective: Accurately measure the mole fraction solubility of Decanamide in organic solvents using a static equilibrium method. Standard: Self-validating gravimetric or HPLC assay.[1]

Workflow Visualization

The following diagram outlines the critical path for solubility determination, ensuring thermodynamic equilibrium is reached.

Figure 1: Static equilibrium workflow for solubility determination. The dashed line represents the self-validation step required to ensure true equilibrium.

Detailed Methodology

-

Preparation: Add excess Decanamide solid to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Agitate at constant temperature (

) for 48 hours.-

Critical Step: Use a magnetic stirrer at moderate speed (300 rpm) to avoid grinding the solid, which can create supersaturated fines.

-

-

Sampling: Stop stirring and allow phases to separate for 2 hours.

-

Technique: Use a syringe filter (0.45 µm PTFE) pre-heated to the solution temperature to prevent precipitation during filtration.[1]

-

-

Quantification:

-

Calculation: Convert mass concentration (

, g/L) to mole fraction (

Mathematical Modeling (The Apelblat Equation)

To predict solubility at unmeasured temperatures, fit the experimental data to the Modified Apelblat Equation . This semi-empirical model is the industry standard for correlating amide solubility.[1]

-

A, B, C: Empirical parameters derived from regression.

-

Utility: Allows for the calculation of the Apparent Enthalpy of Solution (

).[6]

Interpretation:

-

If

: The dissolution is endothermic (solubility increases with T).[1][6] -

If

: The dissolution is exothermic (solubility decreases with T).[1] -

Decanamide typically exhibits endothermic dissolution in organic solvents.

Applications in Drug Development

Understanding the solubility of Decanamide is pivotal for:

-

Permeation Enhancement: Decanamide acts as a surfactant, disrupting the stratum corneum lipid bilayer to enhance transdermal drug delivery.[1]

-

Solid Dispersions: Used as a carrier or co-former to improve the dissolution rate of poorly soluble APIs (Active Pharmaceutical Ingredients).[1]

-

Synthesis: High solubility in Chloroform/Ethanol allows for facile acylation reactions and purification via recrystallization from Ethyl Acetate.[1]

References

-

PubChem. Decanamide Compound Summary. National Library of Medicine.[1] [Link][1]

-

Chemeo. Decanamide Chemical Properties and Thermodynamic Data. [Link][1]

-

NIST. Solubility Data Series: Amides. International Union of Pure and Applied Chemistry (IUPAC).[1][7] [Link][1]

-

ResearchGate. Thermodynamic Analysis of Amide Solubility (General Methodology). [Link]

Sources

- 1. Decanamide | C10H21NO | CID 75347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2319-29-1: Decanamide | CymitQuimica [cymitquimica.com]

- 3. The use and prospects of decanamide!-Zhonghai Chemical_wholly-owned company of China Shipping Group [gzzhchem.com]

- 4. Determination and correlation of solubility and mixing properties of isonicotinamide (form II) in some pure solvents [agris.fao.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. iupac.org [iupac.org]

Technical Monograph: Decanamide (CAS 2319-29-1)

Executive Summary

Decanamide (CAS 2319-29-1), the primary amide of capric acid, represents a critical structural motif in the study of endocannabinoid signaling and lipid metabolism. While structurally simpler than bioactive lipids like anandamide, decanamide serves as a vital lipophilic probe and enzyme substrate for Fatty Acid Amide Hydrolase (FAAH). Its utility extends beyond simple chemical intermediacy; it acts as a specific physicochemical standard for validating lipidomic workflows and investigating the structure-activity relationships (SAR) of anticonvulsant lipid analogues.

This guide provides a rigorous examination of decanamide, moving from high-purity synthesis to biological validation, designed for researchers requiring absolute control over their experimental variables.

Part 1: Physicochemical Profile & Stability

Understanding the thermodynamic and solubility profile of decanamide is prerequisite to its application in aqueous biological buffers. Unlike its acid precursor (decanoic acid), the amide functionality significantly alters its hydrogen-bonding capacity and membrane permeability.

Table 1: Critical Physicochemical Properties

| Property | Value / Description | Experimental Note |

| CAS Number | 2319-29-1 | |

| Molecular Formula | C₁₀H₂₁NO | |

| Molecular Weight | 171.28 g/mol | |

| Appearance | White crystalline solid | Waxy texture if impure. |

| Melting Point | 98.0 – 100.0 °C | Sharp MP indicates high purity (>99%). |

| Boiling Point | ~301 °C (at 760 mmHg) | Thermally stable, but sublimation can occur under high vacuum. |

| LogP (Octanol/Water) | ~3.4 - 3.8 | Highly lipophilic; requires carrier (e.g., DMSO/BSA) for bio-assays. |

| Solubility | Ethanol, DMSO, Chloroform | Insoluble in water (<1 mg/L). |

Scientist’s Insight: The high melting point relative to decanoic acid (MP ~31°C) is due to the extensive intermolecular hydrogen bonding network formed by the primary amide group (-CONH₂). In biological assays, this necessitates pre-dissolution in DMSO followed by rapid dilution into albumin-containing buffers to prevent precipitation.

Part 2: Chemical Synthesis & Purification Strategy

For pharmaceutical applications, commercial "technical grade" decanamide often contains traces of decanoic acid or nitrile byproducts. The following protocol utilizes the Acyl Chloride Amidation route, selected for its irreversibility and ease of purification, ensuring a product suitable for enzyme kinetics.

Synthesis Logic

We utilize a nucleophilic acyl substitution where ammonia acts as the nucleophile attacking the carbonyl carbon of decanoyl chloride. The reaction is exothermic and requires a non-nucleophilic base (or excess ammonia) to scavenge the liberated HCl, driving the equilibrium forward.

Visualization: Synthesis Workflow

Figure 1: Step-wise synthesis pathway for high-purity Decanamide.

Experimental Protocol: Acid Chloride Route

Safety: Decanoyl chloride is corrosive. Perform all steps in a fume hood.

-

Preparation: Dissolve 10.0 mmol of Decanoyl Chloride in 20 mL of anhydrous Dichloromethane (DCM). Chill to 0°C in an ice bath.

-

Amidation: Slowly bubble anhydrous Ammonia gas through the solution for 15 minutes OR add 25 mL of concentrated Ammonium Hydroxide (28%) dropwise while stirring vigorously.

-

Why? Maintaining 0°C prevents thermal degradation and side reactions. Excess ammonia acts as the HCl scavenger.

-

-

Workup: Dilute with 50 mL DCM. Wash the organic phase sequentially with:

-

10% HCl (to remove unreacted amine).

-

Saturated NaHCO₃ (to remove unreacted acid).

-

Brine (saturated NaCl).

-

-

Drying: Dry organic phase over anhydrous MgSO₄, filter, and rotary evaporate to dryness.

-

Purification (Critical): Recrystallize the crude white solid from a hot Ethanol/Water (9:1) mixture.

-

Yield: Expect ~85-90% yield of white needles.

Part 3: Analytical Validation

Trustworthiness in data relies on proving identity. A single peak on a chromatogram is insufficient without structural confirmation.

GC-MS Characterization

-

Method: Split injection (280°C), DB-5MS column.

-

Signature:

-

Molecular Ion (M+): m/z 171.[1]

-

McLafferty Rearrangement: A prominent peak at m/z 59 (CONH₂=CH₂⁺) is characteristic of primary amides.

-

Alpha-Cleavage: Loss of alkyl chain segments.

-

1H-NMR Interpretation (CDCl₃, 400 MHz)

-

δ 5.5 - 6.0 ppm (Broad, s, 2H): The amide protons (-NH ₂). Note: These peaks are broad due to quadrupole broadening by Nitrogen and hydrogen exchange.

-

δ 2.22 ppm (t, 2H): The α-methylene protons (-CH ₂-CONH₂). This triplet confirms the link to the carbonyl.

-

δ 1.26 ppm (m, 12H): The bulk methylene chain.

-

δ 0.88 ppm (t, 3H): The terminal methyl group.

-

Validation Check: If you see a peak at δ 11.0+ ppm, your sample is contaminated with Decanoic Acid. Recrystallize immediately.

Part 4: Biological Interface & Pharmacology

Decanamide is not merely a passive lipid; it is an active participant in the Fatty Acid Amide Hydrolase (FAAH) metabolic cycle. While it lacks the high affinity of Anandamide (C20:4) for cannabinoid receptors (CB1/CB2), it serves as a crucial substrate for characterizing FAAH kinetics.

Mechanism of Action: FAAH Hydrolysis

FAAH is a serine hydrolase that degrades bioactive amides. Decanamide enters the enzyme's "acyl-chain binding pocket."

-

Kinetics: Decanamide (C10) has a faster turnover rate (Vmax) but lower binding affinity (higher Km) compared to Oleamide (C18).

-

Significance: This makes Decanamide an excellent "reporter substrate" for high-throughput screening of FAAH inhibitors because its hydrolysis product (Decanoic acid) does not interfere with downstream cannabinoid signaling measurements.

Visualization: Enzymatic Pathway

Figure 2: Catalytic hydrolysis of Decanamide by FAAH.

Protocol: Microsomal FAAH Assay

To utilize Decanamide as a probe for enzyme activity:

-

Buffer: 50 mM Tris-HCl, pH 9.0 (FAAH optimal pH), containing 0.1% BSA (fatty acid free).

-

Substrate Prep: Dissolve Decanamide in DMSO to 10 mM. Dilute to 100 µM in buffer.

-

Incubation: Add 50 µg of rat brain microsomes (or recombinant human FAAH). Incubate at 37°C for 15 minutes.

-

Termination: Stop reaction with 2 volumes of cold Acetonitrile (containing internal standard).

-

Detection: Analyze supernatant via LC-MS/MS, monitoring the transition of Decanamide (172 -> 76) vs. Decanoic Acid formation.

References

-

PubChem. Decanamide Compound Summary (CID 75347). National Library of Medicine. Available at: [Link]

-

Cravatt, B. F., et al. (1996). Structure and function of fatty acid amide hydrolase. Nature. (Foundational text on FAAH kinetics). Available at: [Link]

-

NIST Chemistry WebBook. Decanamide Mass Spectrum & Constants. National Institute of Standards and Technology. Available at: [Link]

-

Katona, I., & Freund, T. F. (2012). Multiple functions of endocannabinoid signaling in the brain. Annual Review of Neuroscience. (Context for fatty amide signaling). Available at: [Link]

Sources

Decanamide: Molecular Pharmacodynamics and Lipid-Signaling Modulation

Technical Guide for Drug Development & Biological Application

Executive Summary

Decanamide (Capric acid amide; C10:0 PFAM) is a bioactive primary fatty acid amide functioning at the intersection of lipid signaling and membrane biophysics. Unlike its longer-chain analogues (e.g., Oleamide, Anandamide) which act as direct high-affinity ligands for cannabinoid or serotonin receptors, Decanamide functions primarily as a metabolic modulator and membrane permeation enhancer .

This guide explicates the mechanism of action (MoA) of Decanamide through two distinct pillars:

-

The Entourage Effect: Competitive inhibition of Fatty Acid Amide Hydrolase (FAAH), potentiating endogenous cannabinoid signaling.

-

Membrane Intercalation: Non-receptor-mediated modulation of lipid bilayer fluidity, driving its antimicrobial and permeation-enhancing properties.

Physicochemical Identity & Structural Logic

Decanamide is a medium-chain fatty acid amide. Its amphiphilic nature—comprising a hydrophobic decyl tail and a polar amide head group—dictates its biological behavior.[1]

| Property | Value | Biological Implication |

| Formula | Medium-chain lipid; high bioavailability compared to C18+ amides. | |

| Mol. Weight | 171.28 g/mol | Rapid diffusion across the Blood-Brain Barrier (BBB). |

| LogP | ~2.6 - 3.1 | High membrane partition coefficient; intercalates into lipid bilayers. |

| H-Bond Donors | 2 (Amide | Critical for binding to the Ser-Ser-Lys catalytic triad of amidase enzymes. |

| State | Solid/Waxy | Requires lipid-based delivery systems (liposomes/micelles) for in vivo efficacy. |

Structural Causality: The C10 chain length is the "Goldilocks" zone for bioavailability. It is short enough to avoid the rapid sequestration in adipose tissue common to C18 amides (like Oleamide), yet long enough to interact hydrophobically with the catalytic channels of serine hydrolases.

Primary Mechanism: The FAAH-Entourage Axis

The most significant pharmacological impact of Decanamide in mammalian systems is its interaction with Fatty Acid Amide Hydrolase (FAAH) .

The Competitive Inhibition Model

FAAH is the primary catabolic enzyme for Anandamide (AEA), the endogenous ligand for Cannabinoid Receptor 1 (CB1). Decanamide acts as a substrate-mimic , competing with AEA for the FAAH active site.

-

Substrate Entry: Decanamide enters the FAAH "Membrane Access Channel" (MAC).

-

Catalytic Competition: The amide head group binds to the Ser241-Ser217-Lys142 catalytic triad.

-

Hydrolysis: FAAH hydrolyzes Decanamide into Decanoic Acid and Ammonia.

-

The "Entourage" Result: While FAAH is occupied processing Decanamide, the hydrolysis of Anandamide (AEA) is rate-limited. This leads to a transient accumulation of AEA, indirectly activating CB1 and TRPV1 receptors.

This mechanism is distinct from direct agonism; Decanamide does not bind CB1 directly but amplifies the "tone" of the endocannabinoid system.

Pathway Visualization

The following diagram illustrates the competitive kinetics driving the Entourage Effect.

Figure 1: Decanamide functions as a competitive substrate for FAAH, diverting enzymatic activity away from Anandamide, thereby increasing endocannabinoid signaling tone.

Secondary Mechanism: Membrane Biophysics & Antimicrobial Action

Beyond enzymatic modulation, Decanamide exerts direct physical effects on cellular membranes. This is the primary mode of action for its antimicrobial and permeation-enhancing properties.

Lipid Bilayer Perturbation

As a surfactant-like molecule, Decanamide inserts into the phospholipid bilayer.

-

Fluidization: It disrupts the ordered packing of acyl chains, increasing membrane fluidity.

-

Permeability: At higher concentrations, this fluidization compromises the barrier integrity of Gram-negative bacteria (e.g., Pseudomonas), leading to leakage of intracellular ions and metabolic collapse.

-

Synergy: In drug delivery, this mechanism reversibly opens tight junctions in the stratum corneum, facilitating the transdermal transport of co-administered drugs.

Experimental Protocols

To validate Decanamide's activity in your specific matrix, use the following self-validating protocols.

Protocol A: FAAH Competitive Inhibition Assay

Objective: Quantify the

Reagents:

-

Recombinant Human FAAH.

-

Substrate: AMC-Arachidonoyl Amide (Fluorescent reporter).

-

Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA.

Workflow:

-

Preparation: Dissolve Decanamide in DMSO (Final assay concentration <1% DMSO). Prepare serial dilutions (0.1

M to 100 -

Incubation: Incubate FAAH enzyme (50 nM) with Decanamide dilutions for 10 minutes at 37°C. Causality: Pre-incubation allows the inhibitor to occupy the active site before the high-affinity reporter is added.

-

Reaction Start: Add AMC-Arachidonoyl Amide (substrate).

-

Measurement: Monitor fluorescence (Ex: 340nm / Em: 460nm) kinetically for 30 minutes.

-

Validation:

-

Positive Control: URB597 (Known irreversible FAAH inhibitor).

-

Negative Control: Vehicle (DMSO only).

-

-

Analysis: Plot Slope (RFU/min) vs. [Decanamide]. Fit to non-linear regression to determine

.

Protocol B: Membrane Fluidity Assessment (DPH Anisotropy)

Objective: Confirm membrane intercalation and fluidization.

Workflow Visualization:

Figure 2: Workflow for assessing Decanamide-induced changes in membrane fluidity using fluorescence anisotropy.

Future Outlook & Therapeutic Implications

Decanamide represents an underutilized scaffold in lipid pharmacology.

-

Neuroprotection: By elevating AEA levels without direct receptor binding, it offers a strategy to treat anxiety or neuroinflammation with a lower side-effect profile than direct CB1 agonists.

-

Dermatology: Its dual role as an antimicrobial and penetration enhancer makes it an ideal candidate for topical formulations treating infected wounds or acne.

-

Metabolic Engineering: As a "decoy" substrate, it can be used to probe the substrate specificity of newly discovered amidase enzymes in the microbiome.

References

-

Biochemistry of Fatty Acid Amides: Cravatt, B. F., et al. (1996). "Molecular characterization of an enzyme that degrades neuromodulatory fatty-acid amides." Nature. Link

-

Decanamide Biological Activity: PubChem Compound Summary for CID 75347, Decanamide. National Center for Biotechnology Information. Link

-

FAAH Inhibition Mechanisms: Boger, D. L., et al. (2000). "Fatty acid amide hydrolase inhibitors: structure-activity relationships." Bioorganic & Medicinal Chemistry Letters. Link

-

Membrane Fluidity & Antimicrobial Action: Balemans, W., et al. (2010). "Mode of action of fatty acid amides on fungal cells." Applied and Environmental Microbiology. Link

-

Plant Signaling (N-isobutyl decanamide): Mendez-Bravo, A., et al. (2011). "N-alkylamides from Arabidopsis thaliana and their potential role in plant immunity." Plant Signaling & Behavior. Link

Sources

Decanamide as a Precursor in Organic Synthesis: A Technical Guide

Introduction

In the landscape of modern organic synthesis, the strategic selection of precursors is paramount to the efficient construction of complex molecular architectures. Decanamide (CH₃(CH₂)₈CONH₂), a primary fatty amide derived from decanoic acid, has emerged as a versatile and valuable building block.[1][2] Its unique combination of a long, lipophilic alkyl chain and a reactive amide functional group makes it an ideal starting material for a diverse array of chemical transformations. This guide provides an in-depth exploration of decanamide's role as a precursor, offering technical insights and field-proven methodologies for researchers, scientists, and professionals in drug development.[1][3]

Decanamide's utility extends beyond its physical properties; it serves as a key intermediate in the synthesis of various classes of organic compounds, including amines, nitriles, and N-substituted amides.[1][4] These derivative compounds are often integral components of surfactants, lubricants, polymers, and, significantly, pharmacologically active molecules.[1][3][4] This document will elucidate the core synthetic pathways originating from decanamide, emphasizing the mechanistic rationale behind these transformations and providing detailed protocols to ensure reproducible and high-yielding outcomes.

Physicochemical Properties of Decanamide

A thorough understanding of a precursor's physical and chemical properties is fundamental to its effective application in synthesis. Decanamide is a white, crystalline solid at room temperature, a characteristic attributed to the strong intermolecular hydrogen bonding between its amide groups.[1] This hydrogen bonding also contributes to its relatively high melting and boiling points compared to hydrocarbons of similar molecular weight.[1]

| Property | Value | Source |

| CAS Number | 2319-29-1 | [1][2][5] |

| Molecular Formula | C₁₀H₂₁NO | [1][2][5] |

| Molecular Weight | 171.28 g/mol | [2][5] |

| Melting Point | 98 °C | [5] |

| Boiling Point | 305.2 °C at 760 mmHg | [5] |

| Density | 0.881 g/cm³ | [5] |

| Solubility | Soluble in organic solvents like ethanol and chloroform; limited solubility in water.[1] |

Spectroscopic data is crucial for the identification and characterization of decanamide and its reaction products.

| Spectroscopic Data | Key Features | Source |

| IR Spectrum | Characteristic peaks for N-H stretching (around 3350 and 3180 cm⁻¹), C=O stretching (around 1640 cm⁻¹), and N-H bending (around 1620 cm⁻¹). | [6][7] |

| ¹H NMR Spectrum | Signals corresponding to the α-methylene protons (adjacent to the carbonyl group), the long alkyl chain protons, and the amide protons. | [7][8] |

| ¹³C NMR Spectrum | A distinct signal for the carbonyl carbon and a series of signals for the carbons of the decyl chain. | [9] |

| Mass Spectrum | A molecular ion peak corresponding to its molecular weight. | [6] |

Synthetic Pathways from Decanamide

Decanamide's reactivity is centered around its amide functionality, which can undergo a variety of transformations to yield valuable synthetic intermediates. This section will detail the most significant of these pathways.

Synthesis of Primary Amines: Decylamine

The conversion of decanamide to decylamine, a primary amine with a wide range of industrial and pharmaceutical applications, is a cornerstone transformation.[10][11] Two principal methods are employed for this conversion: reduction and rearrangement.

1.1. Reduction of Decanamide

The direct reduction of the amide carbonyl group is a common strategy for amine synthesis.[12][13] Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for this purpose.[11][14]

Mechanism Rationale: The hydride reagent attacks the electrophilic carbonyl carbon of the amide. Subsequent workup protonates the resulting intermediate to yield the primary amine. The choice of a powerful reducing agent like LiAlH₄ is necessary to overcome the resonance stability of the amide group.

Sources

- 1. CAS 2319-29-1: Decanamide | CymitQuimica [cymitquimica.com]

- 2. Decanamide | C10H21NO | CID 75347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-Dimethyl Decanamide of China Manufacturer [zxchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Decanamide | CAS#:2319-29-1 | Chemsrc [chemsrc.com]

- 6. DECANAMIDE(2319-29-1) IR Spectrum [chemicalbook.com]

- 7. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

- 11. nbinno.com [nbinno.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Amine synthesis by amide reduction [organic-chemistry.org]

- 14. youtube.com [youtube.com]

Technical Guide: Safety and Handling Precautions for Decanamide (CAS 2319-29-1)

This technical guide details the safety, handling, and operational protocols for Decanamide (Capric Acid Amide), specifically focusing on its application in pharmacological research and drug development.

Executive Summary & Chemical Identity

Decanamide (C₁₀H₂₁NO) is a primary fatty acid amide derived from decanoic acid (capric acid). In drug development, it is investigated for its potential as a permeation enhancer in transdermal delivery systems and its intrinsic pharmacological properties, including anti-inflammatory and immunomodulatory activity.[1]

Unlike shorter-chain amides, Decanamide exhibits significant lipophilicity, necessitating specific solubilization protocols for bioassays. While generally considered to have a low acute toxicity profile compared to heavy metal reagents, its physical properties as a waxy, crystalline solid present unique handling challenges regarding dust inhalation and solvent compatibility.

Chemical Identification

| Parameter | Detail |

| IUPAC Name | Decanamide |

| Common Synonyms | Capric acid amide; Capramide; Decanoic acid amide |

| CAS Number | 2319-29-1 |

| Molecular Formula | C₁₀H₂₁NO |

| Molecular Weight | 171.28 g/mol |

| Physical State | White crystalline solid or powder |

| Solubility | Soluble in ethanol, DMSO, chloroform; Insoluble in water |

Physicochemical Profile & Hazard Logic

Effective safety protocols rely on understanding the compound's physical behavior. Decanamide is stable at room temperature but can degrade into toxic nitrogen oxides (NOx) under high-heat combustion.

GHS Hazard Classification[8]

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[2]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

Hazard Logic & Mitigation Strategy

The following logic flow illustrates the causality between Decanamide's physical state and the required safety interventions.

Figure 1: Hazard Logic Flow connecting physical properties to safety controls.

Operational Handling Protocols

Storage and Stability[5]

-

Temperature: Store neat powder at -20°C for long-term stability (up to 3 years) to prevent slow oxidative degradation. Short-term storage (weeks) at room temperature is acceptable if desiccated.

-

Hygroscopicity: Decanamide is not significantly hygroscopic, but moisture can facilitate hydrolysis to decanoic acid over time. Store in tightly sealed containers with silica gel.

Personal Protective Equipment (PPE) Matrix

-

Respiratory: Use a NIOSH-approved N95 respirator if weighing open powder outside a fume hood.

-

Dermal: Nitrile gloves (minimum thickness 0.11 mm) are recommended.

-

Expert Insight: Fatty amides can act as permeation enhancers, potentially carrying other contaminants through the skin barrier. Double gloving is advised when handling solutions in DMSO or Chloroform.

-

-

Ocular: Chemical safety goggles. Contact lenses should not be worn when handling fine powders.

Protocol: Safe Solubilization for Bioassays

Objective: Prepare a stable stock solution for cell culture or enzymatic assays without precipitation. Challenge: Decanamide is hydrophobic.[3] Direct addition to aqueous media will cause immediate precipitation, leading to erratic dosing data.

Step-by-Step Methodology:

-

Weighing: Weigh the target amount of Decanamide (e.g., 10 mg) into a glass scintillation vial. Do not use polystyrene plastics as organic solvents may leach plasticizers.

-

Primary Solubilization: Add 100% Dimethyl Sulfoxide (DMSO) to achieve a concentration of 10-50 mM .

-

Validation: Vortex for 30 seconds. The solution must be crystal clear. If turbidity persists, sonicate at 40°C for 5 minutes.

-

-

Sterile Filtration: Pass the DMSO stock through a 0.22 µm PTFE or Nylon syringe filter . Do not use Cellulose Acetate (CA) filters as DMSO degrades them.

-

Aqueous Dilution: Slowly add the DMSO stock to the culture medium while vortexing. Ensure the final DMSO concentration remains <0.5% (v/v) to avoid solvent toxicity.

Figure 2: Step-by-step solubilization workflow ensuring sterility and homogeneity.

Emergency Response & Waste Management

Spill Cleanup

Decanamide is a waxy solid. In the event of a spill:

-

Dry Spill: Sweep up carefully to avoid generating dust. Place in a sealable bag.

-

Solution Spill: Absorb with inert material (vermiculite or sand).

-

Surface Cleaning: The area will remain slippery due to the fatty nature of the compound. Clean the surface with 70% Ethanol followed by soap and water to emulsify the lipid residue.

Firefighting Measures

-

Flash Point: ~138°C.[4]

-

Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.[5][6][7] Do not use a solid water stream , as it may scatter the molten amide.

-

Combustion Products: Carbon oxides (CO, CO₂) and Nitrogen oxides (NOx). Firefighters must wear SCBA.

References

-

PubChem. (2025).[8][9] Decanamide Compound Summary (CID 75347). National Center for Biotechnology Information. [Link]

-

Cheméo. (2024). Decanamide Chemical Properties and Phase Transition Data.[Link]

Sources

- 1. Buy Decanamide | 2319-29-1 | >98% [smolecule.com]

- 2. fishersci.com [fishersci.com]

- 3. CAS 2319-29-1: Decanamide | CymitQuimica [cymitquimica.com]

- 4. The use and prospects of decanamide!-Zhonghai Chemical_wholly-owned company of China Shipping Group [gzzhchem.com]

- 5. canbipharm.com [canbipharm.com]

- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 8. Dodecanamide | C12H25NO | CID 14256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Decanamide | C10H21NO | CID 75347 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of Decanamide: A Methodological Approach

Abstract

Decanamide, a simple long-chain primary amide, serves as an exemplary model for exploring the critical concepts of crystal structure and polymorphism in the pharmaceutical and materials sciences. While its fundamental properties are known, a detailed public record of its polymorphic behavior is not extensively documented. This technical guide, therefore, adopts a methodological approach, providing researchers, scientists, and drug development professionals with a comprehensive framework for the investigation of decanamide's solid-state forms. This document outlines the theoretical underpinnings and practical experimental workflows required to discover, characterize, and control the polymorphic landscape of a given compound, using decanamide as a practical case study. The protocols and analytical strategies detailed herein are designed to be broadly applicable to the solid-state characterization of other molecular crystals.

Introduction: The Significance of Polymorphism in Molecular Crystals

The ability of a single chemical compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, is of paramount importance in the development of pharmaceuticals, agrochemicals, pigments, and energetic materials.[1][2] Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, dissolution rate, melting point, stability, and mechanical properties.[3] In the pharmaceutical industry, an unexpected polymorphic transformation can have profound implications for a drug product's bioavailability, stability, and manufacturability.[4] Therefore, a thorough investigation and understanding of a compound's polymorphic behavior is a critical component of modern drug development.

Decanamide (C₁₀H₂₁NO), a white crystalline solid, is a primary fatty amide derived from decanoic acid.[5][6] Its linear alkyl chain and terminal amide group allow for the formation of hydrogen bonds, which are key to its crystalline structure.[5] Although a simple molecule, the potential for different packing arrangements and hydrogen bonding networks makes decanamide an excellent candidate for polymorphic behavior. This guide will provide a roadmap for a comprehensive investigation into the crystal structure and polymorphism of decanamide, from initial screening to in-depth characterization and thermodynamic analysis.

Foundational Analytical Techniques for Solid-State Characterization

A multi-technique approach is essential for the unambiguous identification and characterization of polymorphic forms. The primary analytical methods employed in such studies are outlined below.

-

Single-Crystal X-ray Diffraction (SCXRD): This is the "gold standard" for determining the absolute crystal structure of a material.[7][8] SCXRD provides precise information on unit cell dimensions, space group, bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.[8]

-

Powder X-ray Diffraction (PXRD): PXRD is a powerful, non-destructive technique used to analyze the crystalline nature of a bulk powder sample.[1] Each crystalline solid has a unique PXRD pattern, making it an indispensable tool for identifying different polymorphs and assessing phase purity.[9]

-

Thermal Analysis:

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is used to determine melting points, heats of fusion, and to detect solid-state phase transitions.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for identifying the presence of solvates or hydrates.

-

-

Vibrational Spectroscopy:

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques probe the vibrational modes of a molecule.[7] Since the vibrational modes are sensitive to the local molecular environment, FTIR and Raman spectroscopy can differentiate between polymorphs that have different intermolecular interactions.[2]

-

A Methodological Workflow for the Investigation of Decanamide Polymorphism

The following sections detail a systematic approach to discovering and characterizing the potential polymorphs of decanamide.

Polymorph Screening: The Search for New Crystalline Forms

The initial step in a polymorphism study is a comprehensive screen to identify all accessible crystalline forms. This is typically achieved by crystallizing the compound under a wide variety of conditions.

-

Solvent-Based Crystallization:

-

Dissolve decanamide to saturation in a diverse range of solvents (e.g., polar protic, polar aprotic, and nonpolar solvents such as ethanol, acetone, ethyl acetate, hexane, and toluene) at an elevated temperature.

-

Induce crystallization by:

-

Slow Evaporation: Allow the solvent to evaporate slowly at ambient temperature.

-

Cooling Crystallization: Slowly cool the saturated solution to a lower temperature.

-

Anti-Solvent Addition: Add a solvent in which decanamide is poorly soluble to the saturated solution.

-

-

-

Melt Crystallization:

-

Heat a sample of decanamide above its melting point (approximately 98 °C) and then cool it at different rates (quench cooling, slow cooling) to induce crystallization.[11]

-

-

Solid-State Grinding:

-

Mechanically grind a sample of decanamide, both neat and with a small amount of a solvent (liquid-assisted grinding), to induce solid-state transformations.

-

Each solid sample obtained from these experiments should be analyzed by PXRD to determine if a new crystalline form has been produced.

Single Crystal Growth for Structural Elucidation

Once different PXRD patterns suggest the presence of multiple polymorphs, the next crucial step is to grow single crystals of each form suitable for SCXRD analysis.

-

Slow Evaporation: Prepare a dilute solution of decanamide in a suitable solvent (e.g., ethanol). Loosely cover the container and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place a small vial containing a concentrated solution of decanamide inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the decanamide solution, reducing its solubility and promoting crystal growth.

-

Cooling Crystallization: Prepare a saturated solution of decanamide at an elevated temperature and slowly cool it in a controlled manner.

Structural Characterization of Hypothetical Decanamide Polymorphs

For the purpose of this guide, let us hypothesize that our screening has yielded two distinct polymorphs of decanamide, designated as Form I and Form II . The following sections illustrate the type of data that would be generated and analyzed.

Single crystals of Form I and Form II would be analyzed by SCXRD to determine their crystal structures. The resulting crystallographic data would be summarized as shown in Table 1.

Table 1: Hypothetical Crystallographic Data for Decanamide Polymorphs

| Parameter | Form I (Hypothetical) | Form II (Hypothetical) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pca2₁ |

| a (Å) | 5.23 | 9.87 |

| b (Å) | 8.45 | 5.02 |

| c (Å) | 25.12 | 23.45 |

| α (°) | 90 | 90 |

| β (°) | 95.3 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1104 | 1160 |

| Z | 4 | 4 |

| Density (calc) (g/cm³) | 1.02 | 0.98 |

This data is purely illustrative to demonstrate the format of crystallographic reporting.

The key finding from this hypothetical data is that Form I and Form II have different space groups and unit cell dimensions, confirming they are indeed polymorphs. The difference in calculated densities is also a common feature of polymorphic systems.

The PXRD patterns of Form I and Form II would serve as their unique "fingerprints." Figure 1 illustrates hypothetical PXRD patterns for these two forms.

(Figure 1: Hypothetical PXRD patterns for Decanamide Form I and Form II would be displayed here, showing distinct peak positions and intensities for each form.)

DSC analysis would be used to determine the melting points and heats of fusion of the two hypothetical polymorphs. TGA would confirm the absence of any solvent in the crystal structures.

Table 2: Hypothetical Thermal Analysis Data for Decanamide Polymorphs

| Parameter | Form I (Hypothetical) | Form II (Hypothetical) |

| Melting Point (Tₘ) | 105 °C | 98 °C |

| Heat of Fusion (ΔHբ) | 35 kJ/mol | 30 kJ/mol |

| TGA Mass Loss (up to 120 °C) | < 0.1% | < 0.1% |

This data is purely illustrative.

According to Burger's rules of polymorphism, if two polymorphs are enantiotropically related, the lower melting form is the more stable form at lower temperatures. If they are monotropically related, the higher melting form is always the more stable form. The hypothetical data in Table 2 suggests that Form I is the higher melting and potentially more stable form.

The FTIR and Raman spectra of Form I and Form II would show differences in the regions corresponding to N-H stretching and amide I and II bands, reflecting the different hydrogen bonding environments in the two crystal structures.

(Figure 2: Hypothetical FTIR and Raman spectra for Decanamide Form I and Form II would be displayed here, highlighting the differences in key vibrational bands.)

Thermodynamic and Kinetic Relationships

Understanding the thermodynamic stability relationship between polymorphs is crucial for selecting the appropriate form for development. The relationship can be either monotropic , where one form is always more stable than the other at all temperatures below their melting points, or enantiotropic , where the stability order inverts at a specific transition temperature.

The relative stability of polymorphs can be determined by various methods, including solubility measurements, heat of solution calorimetry, or by constructing an energy-temperature diagram.

Visualizing Thermodynamic Relationships

A Gibbs free energy versus temperature diagram is a useful tool for visualizing the thermodynamic relationship between polymorphs.

Caption: Experimental workflow for decanamide polymorphism study.

Conclusion

This technical guide has presented a comprehensive methodological framework for the investigation of the crystal structure and polymorphism of decanamide. By following the outlined experimental protocols and analytical workflows, researchers can systematically discover, characterize, and understand the solid-state behavior of this and other similar molecular compounds. A thorough understanding of polymorphism is not merely an academic exercise but a critical component of robust product development, ensuring the safety, efficacy, and quality of crystalline materials. The principles and techniques described herein provide a solid foundation for any scientist or engineer working in the field of solid-state chemistry and materials science.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75347, Decanamide. Retrieved from [Link]

-

Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]

-

ResearchGate. (2019). Evaluation and Study of Recrystallization on Polymorph of Dexamethasone by Using GC-MS and FT-IR Spectroscopy. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of decanamide. Retrieved from [Link]

-

Spectroscopy Online. (2019). Raman Spectroscopy and Polymorphism. Retrieved from [Link]

-

ResearchGate. (n.d.). Polymorphism by FT-IR and Raman Spectroscopies. Retrieved from [Link]

-

AZoM. (2014). Polymorphic Identification Using Raman Microscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dynamics and disorder: on the stability of pyrazinamide polymorphs. Retrieved from [Link]

-

ChemSrc. (2025). Decanamide | CAS#:2319-29-1. Retrieved from [Link]

-

PubMed. (2010). Solid state investigation and characterization of the polymorphic and pseudopolymorphic forms of indapamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26690, Dimethyl capramide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Strategy for control of crystallization of polymorphs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Accessing new polymorphs and solvates through solvothermal recrystallization. Retrieved from [Link]

-

ResearchGate. (n.d.). Polymorphism of Piroxicam: New Polymorphs by Melt Crystallization and Crystal Structure Prediction. Retrieved from [Link]

-

PubMed. (n.d.). Characterization of the solid-state: spectroscopic techniques. Retrieved from [Link]

-

YouTube. (2016). Amides 1. Nomenclature of Primary Amides. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Polymorphism in carboxamide compounds with high-Z′ crystal structures. Retrieved from [Link]

-

CAS.org. (n.d.). Decanamide - Common Chemistry. Retrieved from [Link]

-

PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. Retrieved from [Link]

-

ResearchGate. (n.d.). Melting temperature of different aliphatic polyamides as a function of.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. Retrieved from [Link]

-

CCDC. (n.d.). CCDC 2365767: Experimental Crystal Structure Determination. Retrieved from [Link]

-

CCDC. (n.d.). About the Cambridge Structural Database (CSD). Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Unraveling the Complex Polymorphic Crystallization Behavior of the Alternating Copolymer DMDS-alt-DVE. Retrieved from [Link]

-

ResearchGate. (2020). Rich polymorphism in nicotinamide revealed by melt crystallization and crystal structure prediction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Polymorphic Characterization, Pharmacokinetics, and Anti-Inflammatory Activity of Ginsenoside Compound K Polymorphs. Retrieved from [Link]

Sources

- 1. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]

- 2. researchgate.net [researchgate.net]

- 3. Unraveling the Complex Polymorphic Crystallization Behavior of the Alternating Copolymer DMDS-alt-DVE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 2319-29-1: Decanamide | CymitQuimica [cymitquimica.com]

- 5. Buy Decanamide | 2319-29-1 | >98% [smolecule.com]

- 6. Characterization of the solid-state: spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. guidechem.com [guidechem.com]

- 9. Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Decanamide | CAS#:2319-29-1 | Chemsrc [chemsrc.com]

- 11. DECANAMIDE | 2319-29-1 [chemicalbook.com]

Methodological & Application

Using Decanamide as a surfactant in emulsions

Executive Summary

Decanamide (Capramide,

This guide details the physicochemical rationale and step-by-step protocols for incorporating Decanamide into Oil-in-Water (O/W) and Water-in-Oil (W/O) emulsions.[1] It is particularly relevant for formulations requiring enhanced thermal stability, controlled viscosity, or permeation enhancement in transdermal drug delivery.

Physicochemical Profile & Mechanistic Insight

Decanamide is distinct from standard ethoxylated surfactants (e.g., Tweens) due to its non-ionic, crystalline nature. Its amide head group (

Table 1: Critical Material Attributes

| Property | Value | Formulation Impact |

| Molecular Weight | 171.28 g/mol | Small molecule; packs efficiently at interfaces.[1] |

| Melting Point | 98°C - 100°C | Critical: Requires "Hot-Melt" processing.[1] Solid at RT. |

| LogP (Octanol/Water) | ~2.6 - 3.3 | Lipophilic; partitions primarily into the oil phase.[1] |

| Calculated HLB | ~5.1 | Acts as a W/O emulsifier or O/W co-surfactant.[1] |

| Solubility | Soluble in Ethanol, Chloroform, warm oils. Insoluble in cold water.[1] | Must be pre-dissolved in the oil phase or a co-solvent.[1] |